2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their unique structural features and diverse biological activities. The presence of both imidazole and triazine rings in the structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable imidazole derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions are often employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring but differ in their substituents and overall structure.
Imidazo[1,2-a]pyridines: Similar in having an imidazole ring fused with another heterocycle, but with different biological activities.
Tetrazines: Contain a similar nitrogen-rich ring structure but with distinct reactivity and applications.
Uniqueness
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific arrangement of phenyl groups and the combination of imidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Chemical Properties
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C23H16N4 and a molecular weight of 348.409 g/mol. It features three phenyl groups attached to an imidazo-triazine scaffold, which contributes to its unique biological activities. This compound has garnered attention for its potential pharmacological applications due to its structural properties that allow for interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H16N4 |
IUPAC Name | This compound |
Molecular Weight | 348.409 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
LogP | 4.7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
-
Case Study: Breast Cancer
A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations of 10-50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. - Table: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis via caspase activation |
HeLa | 30 | Cell cycle arrest |
A549 | 20 | Induction of oxidative stress |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Case Study: Antibacterial Activity
In a study assessing the antibacterial effects of various triazine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. - Table: Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | >50 |
The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancerous cells and bacteria.
Properties
Molecular Formula |
C23H16N4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-27-23(24-20)25-21(18-12-6-2-7-13-18)22(26-27)19-14-8-3-9-15-19/h1-16H |
InChI Key |
CGLIDRNLWKCDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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